molecular formula C6H7ClN2O B1591505 4-Chloro-6-(methoxymethyl)pyrimidine CAS No. 3122-84-7

4-Chloro-6-(methoxymethyl)pyrimidine

Cat. No.: B1591505
CAS No.: 3122-84-7
M. Wt: 158.58 g/mol
InChI Key: QOOQUMTZWQEHTR-UHFFFAOYSA-N
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Description

4-Chloro-6-(methoxymethyl)pyrimidine is a heterocyclic organic compound with the molecular formula C6H7ClN2O. It is a derivative of pyrimidine, characterized by the presence of a chlorine atom at the 4-position and a methoxymethyl group at the 6-position. This compound is of significant interest in various fields of chemistry due to its unique structural features and reactivity.

Biochemical Analysis

Biochemical Properties

It is known that pyrimidine derivatives play a crucial role in various biochemical reactions

Metabolic Pathways

It is known that pyrimidine metabolism plays a crucial role in various biological processes , but the specific involvement of 4-Chloro-6-(methoxymethyl)pyrimidine in these pathways remains to be determined.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-6-(methoxymethyl)pyrimidine typically involves the chlorination of 6-(methoxymethyl)pyrimidine. One common method includes the reaction of 6-(methoxymethyl)pyrimidine with thionyl chloride (SOCl2) under reflux conditions. The reaction proceeds as follows: [ \text{C6H8N2O} + \text{SOCl2} \rightarrow \text{C6H7ClN2O} + \text{SO2} + \text{HCl} ]

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration are crucial for efficient production.

Types of Reactions:

    Substitution Reactions: this compound undergoes nucleophilic substitution reactions where the chlorine atom can be replaced by various nucleophiles such as amines, thiols, and alkoxides.

    Oxidation Reactions: The methoxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids under appropriate conditions.

    Reduction Reactions: The pyrimidine ring can be reduced using hydrogenation techniques to yield dihydropyrimidine derivatives.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Catalysts such as palladium on carbon (Pd/C) under hydrogen gas (H2) atmosphere.

Major Products:

  • Substitution reactions yield various substituted pyrimidines.
  • Oxidation reactions produce aldehydes or carboxylic acids.
  • Reduction reactions result in dihydropyrimidine derivatives.

Scientific Research Applications

4-Chloro-6-(methoxymethyl)pyrimidine finds applications in several scientific research areas:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Used in the study of enzyme inhibitors and receptor ligands due to its structural similarity to nucleotides.

    Medicine: Investigated for its potential as an intermediate in the synthesis of pharmaceutical agents, particularly antiviral and anticancer drugs.

    Industry: Utilized in the production of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of 4-Chloro-6-(methoxymethyl)pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorine atom and methoxymethyl group contribute to its binding affinity and specificity. The compound can inhibit enzyme activity by mimicking the natural substrate or by binding to the active site, thereby blocking the enzyme’s function.

Comparison with Similar Compounds

    4-Chloro-6-methylpyrimidine: Similar structure but with a methyl group instead of a methoxymethyl group.

    4-Chloro-6-hydroxypyrimidine: Contains a hydroxyl group at the 6-position.

    4-Chloro-6-(4-piperidinylmethoxy)pyrimidine: Features a piperidinylmethoxy group at the 6-position.

Uniqueness: 4-Chloro-6-(methoxymethyl)pyrimidine is unique due to the presence of the methoxymethyl group, which imparts distinct chemical reactivity and biological activity compared to its analogs. This structural feature allows for specific interactions in chemical reactions and biological systems, making it a valuable compound for various applications.

Properties

IUPAC Name

4-chloro-6-(methoxymethyl)pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7ClN2O/c1-10-3-5-2-6(7)9-4-8-5/h2,4H,3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOOQUMTZWQEHTR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=CC(=NC=N1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20558750
Record name 4-Chloro-6-(methoxymethyl)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20558750
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3122-84-7
Record name 4-Chloro-6-(methoxymethyl)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20558750
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

6-(Methoxymethyl)pyrimidin-4-ol (1.38 g, 9.85 mmol) was taken up in dichloromethane (14 ml) and phosphorous oxychloride (9 mL, 97 mmol) was added at ambient temperature. The mixture was stirred at ambient for 18 h and concentrated. The residue was taken up in ice-water and the pH was adjusted to 7 with 1N sodium hydroxide. The mixture was extracted with chloroform and dried over sodium sulfate, filtered and concentrated in vacuo. The residue was purified by column chromatography (5-10% ethyl acetate/chloroform) to afford 4-chloro-6-(methoxymethyl)pyrimidine (1.2 g, 7.57 mmol, 77% yield) as a pale yellow oil, which solidified on standing. 1H NMR (400 MHz, CDCl3) δ ppm 8.88 (1 H, d, J=1.01 Hz), 7.52 (1 H, d, J=1.01 Hz), 4.53 (2 H, s), 3.50 (3 H, s). MS (LC/MS) R.T.=0.98; [M+H]+=159.10.
Quantity
1.38 g
Type
reactant
Reaction Step One
Quantity
9 mL
Type
reactant
Reaction Step Two
Quantity
14 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

50 g of 6-hydroxy-4-methoxymethylpyrimidine were heated in 375 ml of phosphorus oxychloride until a clear solution had been produced. The excess phosphorus oxychloride was removed by distillation in vacuo, and the residue was poured into ice-water. Extraction with dichloromethane and drying over sodium sulfate were followed by concentration of the solution in vacuo. 58 g of 6-chloro-4-methoxymethylpyrimidine were obtained as an oil which was used without further purification in the next stage.
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
375 mL
Type
reactant
Reaction Step One

Synthesis routes and methods III

Procedure details

6-(Methoxymethyl)pyrimidin-4-ol (948 mg, 6.8 mmole) was taken up in CH2Cl2 (10 mL) and POCl3 (6 mL) at room temperature. After 18 hours, the mixture was concentrated to dryness. The residue was taken up in ice water and the pH adjusted to 7. The mixture was extracted with CHCl3 (4×). The combined organic layers were dried (MgSO4), filtered, and concentrated to give the title compound which was sufficiently pure for use in the next step without purification. 1H-NMR (500 MHz, CDCl3) δ 8.95 (s, 1H), 7.58 (s, 1H), 4.48 (s, 2H), 3.50 (s, 3H).
Quantity
948 mg
Type
reactant
Reaction Step One
Name
Quantity
6 mL
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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